molecular formula C10H5F3N2O2S2 B12922827 2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid CAS No. 62616-94-8

2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid

Cat. No.: B12922827
CAS No.: 62616-94-8
M. Wt: 306.3 g/mol
InChI Key: VBILXFMEALSHBB-UHFFFAOYSA-N
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Description

2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a trifluoromethyl group at position 5 and a sulfanyl-linked benzoic acid moiety at position 2.

Properties

CAS No.

62616-94-8

Molecular Formula

C10H5F3N2O2S2

Molecular Weight

306.3 g/mol

IUPAC Name

2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl]benzoic acid

InChI

InChI=1S/C10H5F3N2O2S2/c11-10(12,13)8-14-15-9(19-8)18-6-4-2-1-3-5(6)7(16)17/h1-4H,(H,16,17)

InChI Key

VBILXFMEALSHBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=NN=C(S2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Formation of the 1,3,4-Thiadiazole Core

A common route to the thiadiazole ring involves cyclization of thiosemicarbazide derivatives. For example, thiosemicarbazide is reacted with trifluoroacetic acid and phosphoryl chloride to yield 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole intermediates. This reaction proceeds with the liberation of hydrogen chloride gas and requires careful pH adjustment post-reaction to precipitate the product.

Reaction conditions:

Reagents Solvent Temperature Time Notes
Thiosemicarbazide + CF3COOH + POCl3 1,4-Dioxane Room temp to reflux ~3 hours HCl gas evolved; pH adjusted to 9

Oxidation and Purification

Post-coupling, the sulfanyl linkage can be selectively oxidized to sulfoxides or sulfones if desired, using oxidizing agents like hydrogen peroxide or potassium permanganate. Purification is commonly performed by recrystallization or chromatographic techniques to achieve high purity.

Alternative Synthetic Routes and Variants

Use of 2-Mercapto-5-trifluoromethyl-1,3,4-thiadiazole Intermediate

An alternative approach involves preparing 2-mercapto-5-trifluoromethyl-1,3,4-thiadiazole by reacting 2-bromo-5-trifluoromethyl-1,3,4-thiadiazole with thiourea in boiling ethanol, followed by alkaline treatment. This mercapto intermediate is then alkylated or coupled with benzoic acid derivatives to form the target compound.

Halogen Exchange and Sandmeyer-Type Reactions

The 2-halogeno-5-trifluoromethyl-1,3,4-thiadiazole intermediates are often prepared via diazotization and Sandmeyer reactions starting from 2-amino-thiadiazoles. These reactions can be conducted at low temperatures (-5 to +15 °C) without copper catalysts, yielding high purity halogenated intermediates for subsequent coupling.

Reaction Conditions Summary Table

Step Starting Materials Reagents/Conditions Product/Intermediate Notes
1. Thiadiazole ring formation Thiosemicarbazide + CF3COOH + POCl3 1,4-Dioxane, 3 h, HCl gas evolved 2-amino-5-trifluoromethyl-1,3,4-thiadiazole pH adjusted to 9 to precipitate product
2. Halogenation 2-amino-thiadiazole Diazotization + Sandmeyer reaction 2-bromo-5-trifluoromethyl-1,3,4-thiadiazole Low temp, no copper catalyst needed
3. Mercapto intermediate prep 2-bromo-5-trifluoromethyl-thiadiazole + thiourea Boiling ethanol, NaOH treatment 2-mercapto-5-trifluoromethyl-thiadiazole Intermediate for coupling
4. Coupling with benzoic acid 2-bromo-5-trifluoromethyl-thiadiazole + 2-mercaptobenzoic acid Base (NaOH/K2CO3), solvent (ethanol/DMF), reflux This compound Nucleophilic substitution
5. Optional oxidation Sulfanyl compound Oxidants (H2O2, KMnO4) Sulfoxide or sulfone derivatives Modifies sulfur oxidation state

Analytical and Purity Validation Techniques

Research Findings and Industrial Considerations

  • The synthetic routes described are scalable and have been adapted for industrial production using continuous flow reactors and automated systems to enhance yield and purity.
  • The trifluoromethyl group imparts significant chemical stability and biological activity, making the compound valuable in pharmaceutical and agrochemical applications.
  • Oxidation state control of the sulfur atom allows for tuning of physicochemical properties and biological activity.
  • The coupling reactions proceed efficiently under mild conditions, minimizing side reactions and degradation.

Chemical Reactions Analysis

2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or sulfides.

    Substitution: The trifluoromethyl group and the thiadiazole ring can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of thiadiazole compounds exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological activity against pathogens .

Anti-inflammatory Effects

Compounds containing thiadiazole rings have been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory pathway. The specific compound may serve as a lead structure for developing new anti-inflammatory drugs .

Anticancer Potential

Thiadiazole derivatives have shown promise in cancer therapy due to their ability to induce apoptosis in cancer cells. The incorporation of the trifluoromethyl group may enhance the selectivity and potency of these compounds against tumor cells while minimizing effects on normal cells. Preliminary studies suggest that this compound could be explored further in cancer pharmacology .

Pesticide Development

The unique structure of 2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid may also be beneficial in agricultural chemistry as a potential pesticide or herbicide. Thiadiazole derivatives are known for their herbicidal and fungicidal activities. The trifluoromethyl substitution can enhance the stability and efficacy of these compounds against various agricultural pests .

Synthesis and Biological Evaluation

A series of studies have focused on synthesizing various thiadiazole derivatives to evaluate their biological activities. For example, one study synthesized several 2-sulfonamido/trifluoromethyl-6-substituted imidazo[2,1-b]-1,3,4-thiadiazole derivatives and assessed their anti-tubercular activity. The findings suggested that modifications to the thiadiazole ring can significantly influence biological efficacy .

Study Focus Findings
Bioorganic & Medicinal Chemistry (2004)Synthesis of thiadiazole derivativesIdentified potent anti-tubercular agents among synthesized compounds.
Bioorganic & Medicinal Chemistry (2007)Cyclooxygenase-2 inhibitorsEstablished structure-activity relationships for anti-inflammatory activity.

Mechanism of Action

The mechanism of action of 2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the activation of caspases, which are enzymes that play a crucial role in the process of programmed cell death (apoptosis). The compound’s ability to induce apoptosis in cancer cells makes it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Substituent Effects
  • Trifluoromethyl (CF₃) vs. Methyl (CH₃) :
    The CF₃ group in the target compound is strongly electron-withdrawing, increasing the electrophilicity of the thiadiazole ring compared to methyl-substituted analogs (e.g., 2-(4-methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole) . This may enhance interactions with electron-rich biological targets, such as enzymes or receptors.

  • Benzoic Acid vs. However, acetic acid derivatives may exhibit greater conformational flexibility.
  • Sulfanyl Linkage vs. Sulfanylidene :
    The sulfanyl (S-) linker in the target compound differs from sulfanylidene (S=S) groups in analogs like 4-[5-(benzylsulfanyl)-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl]benzoic acid . Sulfanylidene groups can participate in resonance stabilization, altering redox properties and reactivity.

Crystal Structure Insights
  • The butterfly conformation observed in 2-(4-methylphenyl)-1,3,4-thiadiazole derivatives suggests that bulky substituents like CF₃ may influence dihedral angles (e.g., between thiadiazole and benzene rings), affecting molecular packing and solubility.

Pharmacological Activity Comparisons

Antimicrobial and Anti-Inflammatory Effects
  • Bis-thiadiazole derivatives (e.g., compound 4 in ) exhibit antimicrobial and anti-inflammatory activities, likely due to their ability to disrupt microbial membranes or inhibit cyclooxygenase (COX) enzymes . The target compound’s benzoic acid group may enhance anti-inflammatory effects analogous to NSAIDs (e.g., aspirin).
Anticancer and Anticonvulsant Potential
  • Sulfanyl-acetic acid derivatives with carbonylamino substituents demonstrate anticonvulsant and anticancer activities .
Insecticidal and Fungicidal Activities
  • 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine shows insecticidal and fungicidal properties . The CF₃ group in the target compound may amplify these effects due to increased lipophilicity and stability.

Physicochemical Properties

Compound Name / ID Substituents on Thiadiazole Key Biological Activities Solubility & Lipophilicity Structural Features Reference
Target Compound 5-CF₃, 2-sulfanyl-benzoic acid Inferred: Anti-inflammatory, antimicrobial Moderate solubility (benzoic acid), high lipophilicity (CF₃) Rigid aromatic system, electron-deficient thiadiazole N/A
4-[5-(Benzylsulfanyl)...]benzoic acid (CID 2451153) 5-benzylsulfanyl, 2-sulfanylidene Not reported Low solubility (bulky benzyl) Sulfanylidene resonance stabilization
5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine 3-fluorophenyl, 2-amine Insecticidal, fungicidal Moderate lipophilicity (F) Fluorine-enhanced electronegativity
Compound 4 () Bis-thiadiazole cyclopropane Antimicrobial, anti-inflammatory Low solubility (rigid bis-thiadiazole) Cyclopropane core, dual thiadiazole
5-R-carbonylamino...acetic acid derivatives R-carbonylamino, sulfanyl-acetic acid Anticonvulsant, anti-cancer High solubility (acetic acid) Flexible linker, hydrogen-bond donors

Metabolic and Stability Considerations

  • The CF₃ group in the target compound likely reduces oxidative metabolism compared to methyl or benzyl substituents, extending its half-life .
  • Benzoic acid’s ionization at physiological pH may enhance plasma protein binding, influencing bioavailability .

Biological Activity

2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid is a compound that has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and antioxidant activities, supported by research findings and data tables.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C10_{10}H4_4F3_3N3_3S
  • CAS Number : 62616-75-5

This structure features a thiadiazole ring which is known for its significant pharmacological properties.

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives, including this compound, as promising anticancer agents.

Case Studies

  • Caspase Activation and Apoptosis Induction :
    • Research demonstrated that derivatives of 1,3,4-thiadiazoles can induce apoptosis in cancer cell lines such as MCF7 (breast cancer), PC3 (prostate cancer), and SKNMC (neuroblastoma). Notably, compounds with chlorine substitutions showed enhanced caspase activation (caspases 3 and 9), indicating their potential as effective anticancer agents .
  • Cytotoxicity Assays :
    • The cytotoxic effects of various thiadiazole derivatives were assessed using MTT assays. Compounds exhibited IC50_{50} values ranging from 0.74 to 10.0 μg/mL against human cancer cell lines such as HCT116 (colon cancer) and H460 (lung cancer) .
CompoundCell LineIC50_{50} (μg/mL)
4b (3-Cl)MCF70.28
4c (4-Cl)MCF70.52
Compound XHCT1163.29

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. Studies indicate that these compounds exhibit significant activity against various bacterial strains and fungi.

Research Findings

  • A series of experiments demonstrated that compounds derived from thiadiazoles possess fungicidal and bactericidal properties. For instance, certain derivatives showed effectiveness against common pathogens, suggesting their potential use in therapeutic applications .

Antioxidant Activity

The antioxidant capabilities of thiadiazole derivatives are noteworthy due to their ability to scavenge free radicals.

Experimental Results

  • In vitro studies utilizing the DPPH free radical scavenging method revealed that some synthesized thiadiazole compounds exhibited promising antioxidant activity with IC50_{50} values ranging from 25.17 to 43.55 µM . This suggests their potential role in mitigating oxidative stress-related diseases.
CompoundIC50_{50} (µM)
Compound A25.17
Compound B43.55

Q & A

Q. What are the established synthetic routes for 2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid, and how can purity be validated?

A two-step synthetic strategy is commonly employed:

Heterocyclization : React acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core .

Alkylation : Introduce the trifluoromethyl and sulfanyl groups via alkylation of intermediates.
Purity validation typically involves thin-layer chromatography (TLC) to monitor reaction progress and elemental analysis (C, H, N) for stoichiometric confirmation. Post-synthesis, 1H NMR and IR spectroscopy are used to confirm structural integrity .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction is the gold standard. Key steps include:

  • Growing crystals via slow evaporation (e.g., chloroform-ethanol mixtures) .
  • Data collection using MoKα radiation (λ = 0.71073 Å) and refinement with SHELXL for small-molecule structures .
  • Geometric parameters (e.g., dihedral angles between thiadiazole and benzoic acid rings) should align with related derivatives (e.g., 46.3° for thiadiazole-thiadiazole interactions) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H NMR : Identifies proton environments (e.g., aromatic protons near the trifluoromethyl group).
  • IR Spectroscopy : Detects functional groups like C=O (benzoic acid, ~1700 cm⁻¹) and C-S (thiadiazole, ~650 cm⁻¹) .
  • Elemental Analysis : Ensures stoichiometric ratios of C, H, N, and S .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological potential?

  • Substituent Variation : Modify the trifluoromethyl group or sulfanyl linker to assess impacts on bioactivity (e.g., anticonvulsant or anticancer activity) .
  • Docking Studies : Use software like PHENIX or AutoDock to model interactions with targets (e.g., peroxisome proliferator-activated receptors, as seen in PPARδ ligand complexes) .
  • In Vitro Assays : Test against cell lines (e.g., HT-29 for anticancer activity) and compare IC₅₀ values with derivatives .

Q. How should researchers address discrepancies in reported bioactivity data for thiadiazole derivatives?

  • Purity Checks : Re-analyze compounds via HPLC or TLC to rule out impurities .
  • Structural Re-evaluation : Confirm crystallographic parameters (e.g., unit cell dimensions, torsion angles) to detect polymorphic variations .
  • Experimental Reproducibility : Standardize assay conditions (e.g., solvent, concentration) across studies.

Q. What computational methods are suitable for predicting the compound’s physicochemical properties?

  • DFT Calculations : Optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA.
  • Solubility Prediction : Use tools like COSMOtherm to estimate solubility in polar/nonpolar solvents .
  • LogP Estimation : Employ fragment-based methods (e.g., XLogP3) to predict lipophilicity, critical for pharmacokinetic profiling.

Q. How can structural analogs be designed to improve metabolic stability?

  • Bioisosteric Replacement : Replace the sulfanyl group with sulfone or sulfonamide to reduce oxidative metabolism .
  • Pro-drug Strategies : Esterify the benzoic acid moiety to enhance membrane permeability, with hydrolysis in vivo .

Q. What are the challenges in interpreting X-ray data for this compound, and how can they be mitigated?

  • Disorder in Crystal Lattices : Common in flexible sulfanyl linkages. Use SHELXL restraints to refine disordered regions .
  • Twinned Data : Employ SHELXD for structure solution in cases of twinning .
  • Validation : Cross-check with PLATON or Mercury to ensure geometric accuracy .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters

ParameterValueReference
Space GroupMonoclinic, P2₁/n
Unit Cell Dimensionsa = 16.8944 Å, b = 4.1959 Å, c = 27.107 Å
Dihedral Angle (Thiadiazole-Benzene)0.8–0.9°

Q. Table 2. Synthetic Yield Optimization

StepReagentsYield (%)
HeterocyclizationCarbon disulfide, KOH70–85
AlkylationAlkyl halides, ethanol60–75

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